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Abstract: This document provides a detailed overview and experimental protocols for the

synthesis of hydroxyacetophenones from phenyl benzoates and other phenyl esters through

the Fries rearrangement. This acid-catalyzed reaction is crucial for producing hydroxy aryl

ketones, which are valuable intermediates in the pharmaceutical and chemical industries.[1][2]

This note covers the reaction mechanism, factors influencing product selectivity, detailed

experimental procedures, and a summary of reaction conditions and yields.

Introduction
The Fries rearrangement is a name reaction in organic chemistry that converts a phenolic ester

to a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[3][4] The reaction

involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding a

mixture of ortho and para isomers.[1][5] The regioselectivity of the reaction can be controlled by

adjusting reaction conditions, making it a versatile tool for synthesizing specific

hydroxyacetophenone isomers.[1] These products are important precursors for various

pharmaceuticals and other fine chemicals.[2]
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While a definitive mechanism is still debated, a widely accepted pathway involves the formation

of an acylium carbocation intermediate.[1][5]

Mechanism Steps:

A Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester, which is more

electron-rich than the phenolic oxygen.[1][2]

This coordination polarizes the ester bond, leading to the rearrangement of the Lewis acid to

the phenolic oxygen.

This step generates a free acylium carbocation.[1]

The acylium ion then acts as an electrophile in a classic electrophilic aromatic substitution

reaction with the activated phenol ring, attacking the ortho and para positions.[1]

Subsequent hydrolysis liberates the final hydroxy aryl ketone product.[6]

Step 1: Lewis Acid Coordination Step 2: Acylium Ion Formation

Step 3: Electrophilic Aromatic Substitution Step 4: Hydrolysis
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Caption: Fries Rearrangement reaction mechanism pathway.

Factors Influencing Regioselectivity: The ratio of ortho to para isomers is highly dependent on

the reaction conditions:

Temperature: Low temperatures favor the formation of the para-product (kinetic control),

while high temperatures favor the ortho-product (thermodynamic control).[1] The stability of
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the ortho-product at higher temperatures is often attributed to the formation of a stable

bidentate complex with the aluminum catalyst.[1]

Solvent: The use of non-polar solvents tends to favor the ortho isomer. As the polarity of the

solvent increases, the proportion of the para product also increases.[1][7]

Experimental Protocols
This section details the procedures for the synthesis of the phenyl ester precursor and its

subsequent Fries rearrangement to hydroxyacetophenone.

Protocol 1: Synthesis of Phenyl Acetate

This initial step creates the necessary phenyl ester starting material from phenol.

Materials:

Phenol (1.0 mol)

Acetic anhydride (1.25 mol)[8]

Pyridine (catalytic amount, e.g., 10 mL)[8]

Concentrated Hydrochloric Acid (HCl)

10% Sodium Hydroxide (NaOH) solution

Carbon tetrachloride (or other suitable organic solvent)

Anhydrous calcium chloride or magnesium sulfate

Ice

Procedure:

In a beaker, combine phenol and dry pyridine.[8]

Place the beaker in an ice bath to cool the mixture.
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Slowly add acetic anhydride to the mixture with constant stirring.[8]

After the addition is complete, pour the reaction mixture into a mixture of ice-cold water

and concentrated HCl.[8]

Extract the product using an organic solvent like carbon tetrachloride.[8]

Wash the organic extract successively with water, 10% NaOH solution, and again with

water.[8]

Dry the organic layer over an anhydrous drying agent (e.g., CaCl₂).[8]

Remove the solvent by distillation to obtain phenyl acetate. The product can be further

purified by vacuum distillation.[8]

Protocol 2: Fries Rearrangement of Phenyl Acetate to Hydroxyacetophenone

Materials:

Phenyl acetate (0.1 mol, 13.6 g)[9]

Anhydrous aluminum trichloride (AlCl₃) (0.12 mol, 16 g)[9]

5% Hydrochloric acid solution[9]

Ethyl acetate[9]

Ethanol[9]

Procedure:

In a three-necked flask equipped with a reflux condenser and a stirrer, add phenyl acetate

(13.6 g, 0.1 mol).[9]

Carefully add anhydrous aluminum trichloride (16 g, 0.12 mol) to the flask.

Heat the reaction mixture to the desired temperature (e.g., 120-160°C) and reflux for

approximately 1.5 hours.[9] Monitor the reaction progress using thin-layer chromatography
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(TLC).

After the reaction is complete, cool the mixture to room temperature.

Slowly and carefully add 50 mL of 5% HCl solution to quench the reaction and dissolve the

aluminum complexes.

Extract the product mixture three times with ethyl acetate.[9]

Combine the organic layers and concentrate them under reduced pressure.[9]

To the concentrated organic layer, add 1-2 times the volume of ethanol and cool to induce

crystallization.[9]

Filter the mixture. The solid product is typically the p-hydroxyacetophenone, while the o-

hydroxyacetophenone remains in the filtrate.

The o-hydroxyacetophenone can be isolated from the filtrate by steam distillation.[9] The

solid p-hydroxyacetophenone can be purified by recrystallization.
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Caption: General experimental workflow for the Fries rearrangement.
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Data Presentation: Reaction Conditions and Yields
The table below summarizes the effect of temperature on the yield of o-hydroxyacetophenone

from phenyl acetate, based on data from patent literature.[9]

Substrate
Catalyst
(Molar Eq.)

Temperatur
e (°C)

Time (h)

Yield of o-
Hydroxyace
tophenone
(%)

Citation

Phenyl

Acetate
AlCl₃ (1.2) 120 1.5 58.22 [9]

Phenyl

Acetate
AlCl₃ (1.2) 130 1.5 57.10 [9]

Phenyl

Acetate
AlCl₃ (1.2) 140 1.5 66.63 [9]

Phenyl

Acetate
AlCl₃ (1.2) 150 1.5 64.04 [9]

Note: The patent also mentions achieving an ortho-to-para product ratio of up to 3.55:1,

highlighting the ability to optimize for the ortho isomer.[9]

Alternative Methods
Photo-Fries Rearrangement: This variant uses UV light to induce the rearrangement of

phenolic esters to hydroxy ketones via a radical mechanism.[1] While it can be performed

without a catalyst, the yields are often low, making it less suitable for commercial production.

[1]

Alternative Catalysts: To overcome the issues associated with corrosive and environmentally

unfriendly catalysts like AlCl₃, research has explored other options.[2] These include other

Lewis acids (BF₃, TiCl₄, SnCl₄), strong Brønsted acids (HF, methanesulfonic acid), and

heterogeneous catalysts like zeolites.[6][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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